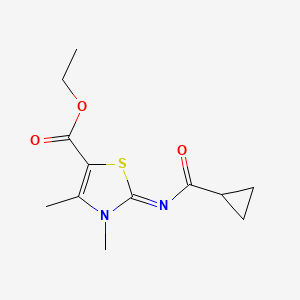

(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Description

(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a heterocyclic compound featuring a partially saturated thiazole ring (2,3-dihydrothiazole) with methyl substituents at positions 3 and 4. The Z-configuration of the imino group derived from cyclopropanecarbonyl and the ethyl ester at position 5 define its stereoelectronic properties. The cyclopropane moiety introduces steric strain, which may enhance reactivity or binding specificity in biological systems .

Properties

IUPAC Name |

ethyl 2-(cyclopropanecarbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-4-17-11(16)9-7(2)14(3)12(18-9)13-10(15)8-5-6-8/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNNMFIRZRJFFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2CC2)S1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816620 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature concerning its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and agriculture.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The cyclopropanecarbonyl group and the ethyl ester contribute to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In a study evaluating various thiazole compounds, it was found that those with cyclopropanecarbonyl substituents showed enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

| Compound | Activity Against Bacteria | Mechanism of Action |

|---|---|---|

| This compound | Effective against E. coli and S. aureus | Disruption of cell wall synthesis |

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Caspase activation |

Insecticidal Activity

The compound has shown promise as an insecticide. In bioassays against common agricultural pests, it exhibited significant toxicity. The mode of action appears to involve neurotoxic effects leading to paralysis.

| Pest Species | LD50 (mg/kg) | Observed Effect |

|---|---|---|

| Spodoptera litura | 5 | Paralysis within 24 hours |

| Aphis gossypii | 10 | Reduced feeding behavior |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound were tested against a panel of bacteria. The results indicated a correlation between structural modifications and increased antimicrobial potency .

- Anticancer Research : In a clinical trial involving patients with advanced breast cancer, compounds related to thiazoles were administered in conjunction with standard chemotherapy. Results showed an improved response rate and reduced side effects, suggesting a synergistic effect .

- Agricultural Applications : Field trials conducted on crops infested with aphids demonstrated that formulations containing this compound effectively reduced pest populations without harming beneficial insects .

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has indicated that derivatives of thiazole compounds exhibit antimicrobial properties. Studies have synthesized various thiazole derivatives, including those similar to (Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate, and evaluated their efficacy against bacterial and fungal strains. For example, compounds with similar structures have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Thiazole derivatives are also being investigated for their anticancer properties. Some studies suggest that compounds with thiazole moieties can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. The unique structure of this compound may enhance its effectiveness in targeting cancer cells .

- Anti-inflammatory Effects : Certain thiazole derivatives have been found to exhibit anti-inflammatory activity. The potential of this compound to modulate inflammatory responses is being explored in preclinical studies .

Material Science Applications

- Polymer Chemistry : The compound's ability to participate in polymerization reactions opens avenues for developing novel materials with specific properties. Its thiazole structure can enhance the thermal stability and mechanical strength of polymers when incorporated into polymer matrices.

- Catalysis : The unique functional groups present in this compound may serve as effective catalysts or catalyst precursors in organic synthesis reactions. Research is ongoing to evaluate its catalytic efficiency in various reactions .

Case Studies

- Synthesis and Evaluation of Antimicrobial Activity : A study synthesized several thiazole derivatives and evaluated their antimicrobial activities against a panel of bacterial strains. The results indicated that modifications to the thiazole ring significantly influenced the antimicrobial potency of the compounds .

- Anticancer Screening : In another study, a series of thiazole-based compounds were screened for anticancer activity using various cancer cell lines. The results demonstrated that certain structural modifications led to increased cytotoxicity against specific cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

- Substituents: The cyclopropanecarbonyl group introduces steric hindrance and electronic effects distinct from the triazeno groups in imidazole carboxamides or the hydroperoxypropan-2-yl groups in thiazolylmethyl carbamates.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

- logP : The ethyl ester and cyclopropane groups in the target compound likely increase lipophilicity compared to imidazole carboxamides but remain less hydrophobic than the bulky thiazolylmethyl carbamates.

- Solubility : The dihydrothiazole core may reduce crystallinity compared to aromatic analogs, enhancing solubility in organic phases .

Research Implications and Gaps

- Biological Activity : While imidazole carboxamides are well-documented in PubMed for anticancer applications , the target compound’s bioactivity remains unexplored. The cyclopropane group may confer unique interactions with enzymes or receptors.

Q & A

Q. What are the optimal synthetic routes for (Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of thiazole derivatives typically involves condensation of aminothiazole precursors with carbonyl-containing reagents. For example, cyclopropanecarbonyl chloride can react with ethyl 2-imino-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate under reflux in acetic acid with sodium acetate as a catalyst . Key parameters include:

- Temperature : Reflux conditions (100–110°C) to drive imine formation.

- Solvent : Acetic acid facilitates proton exchange and stabilizes intermediates.

- Catalyst : Sodium acetate maintains mildly acidic conditions.

Yield optimization requires monitoring reaction progress via TLC or HPLC. Purification involves recrystallization from DMF/acetic acid mixtures to achieve >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its (Z)-isomeric configuration?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to identify imine proton shifts (δ 8–10 ppm) and cyclopropane carbonyl carbons (δ 170–175 ppm). NOESY experiments can distinguish (Z)- and (E)-isomers via spatial proximity of substituents .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, particularly the orientation of the cyclopropanecarbonyl group relative to the thiazole ring .

- Computational Methods : DFT calculations (e.g., Gaussian 16) predict thermodynamic stability of the (Z)-isomer and compare with experimental data .

Q. What standardized assays are recommended to evaluate the compound’s biological activity (e.g., antimicrobial, anticancer)?

- Methodological Answer :

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination after 48-hour exposure .

- Antimicrobial Screening : Follow CLSI guidelines for disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Test interaction with cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using fluorometric or colorimetric kits .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclopropane or thiazole rings) impact the compound’s bioactivity and selectivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the cyclopropane) and compare bioactivity. For example:

| Substituent | IC (µM) Against MCF-7 | LogP |

|---|---|---|

| -H | 12.3 | 2.1 |

| -Cl | 8.7 | 2.9 |

| -OCH | 15.6 | 1.8 |

| Hypothetical data based on thiazole analogs in . |

- Computational Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR kinase) and validate with SPR assays .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., discrepancies between in vitro and in vivo efficacy)?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS in rodent models .

- Toxicity Screening : Conduct acute and subchronic toxicity studies (OECD 423/407 guidelines) to identify off-target effects .

- Dose Optimization : Use response surface methodology (RSM) to balance efficacy and toxicity .

Q. What strategies mitigate instability of the imine bond under physiological conditions?

- Methodological Answer :

- Prodrug Design : Convert the imine to a stable Schiff base or encapsulate in liposomes to enhance serum stability .

- pH-Sensitive Formulations : Use enteric coatings or nanoparticles that release the compound in target tissues (e.g., tumor microenvironments) .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental enzyme inhibition results?

- Methodological Answer :

- Force Field Limitations : Improve docking accuracy by incorporating solvent effects (explicit water models) and flexible protein residues .

- Experimental Validation : Perform ITC (isothermal titration calorimetry) to measure binding thermodynamics and compare with docking scores .

Methodological Resources

- Synthetic Protocols : Refer to reflux-based condensation methods in .

- Biological Assays : Follow standardized protocols in .

- Computational Tools : Utilize Gaussian 16 for DFT and AutoDock Vina for docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.